molecular formula C14H21KO B12659044 Potassium isooctylphenolate CAS No. 93922-03-3

Potassium isooctylphenolate

Cat. No.: B12659044
CAS No.: 93922-03-3
M. Wt: 244.41 g/mol
InChI Key: JEOMGPXAWBSOLC-UHFFFAOYSA-M
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Description

Potassium isooctylphenolate is a phenolic salt formed by the reaction of isooctylphenol with potassium hydroxide. It is typically used as a stabilizer, intermediate in organic synthesis, or catalyst in industrial processes. This absence necessitates a comparative analysis with structurally or functionally analogous compounds from available sources.

Properties

CAS No.

93922-03-3

Molecular Formula

C14H21KO

Molecular Weight

244.41 g/mol

IUPAC Name

potassium;2-(6-methylheptyl)phenolate

InChI

InChI=1S/C14H22O.K/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1

InChI Key

JEOMGPXAWBSOLC-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCC1=CC=CC=C1[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium isooctylphenolate can be synthesized through the reaction of isooctylphenol with potassium hydroxide. The reaction typically involves dissolving isooctylphenol in an organic solvent such as ethanol or methanol, followed by the addition of potassium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process often includes the use of continuous reactors and optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium isooctylphenolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert it back to the parent phenol.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Isooctylphenol.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Potassium isooctylphenolate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenolic compounds and intermediates.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.

    Medicine: Research into its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium isooctylphenolate involves its ability to interact with various molecular targets. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. It can also form complexes with metal ions, influencing catalytic processes. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or polymerization reactions.

Comparison with Similar Compounds

Sodium O-Isopropyl Propylphosphonothioate ()

  • Molecular Formula : C₆H₁₄NaO₂PS
  • CAS RN: Not explicitly listed (HS code: 2930.90).
  • Structure: Sodium salt of a phosphonothioate with isopropyl and propyl groups.
  • Key Differences: Contains a phosphorus-sulfur bond and sodium counterion, unlike the phenolic oxygen and potassium in isooctylphenolate. Likely exhibits higher thermal stability due to the P=S bond, which is less prone to hydrolysis compared to phenolic esters .

Octyl Isopropylphosphonate ()

  • Molecular Formula : C₁₁H₂₅O₃P
  • CAS RN : 108506-63-3.
  • Structure : Phosphonate ester with octyl and isopropyl groups.
  • Key Differences: A neutral ester rather than an ionic salt, leading to lower water solubility compared to this compound. Applications include lubricant additives or corrosion inhibitors, contrasting with phenolic salts’ typical use as stabilizers .

Diclofenac Potassium ()

  • Application Context : Pharmaceutical (NSAID).
  • Dissolution Data : Seven brands showed dissolution rates of 75–95% within 45 minutes (pH 6.8 buffer).
  • Key Differences: A carboxylate salt with a phenylacetic acid backbone, differing from phenolic salts in reactivity and bioavailability. Demonstrates how counterion choice (K⁺) enhances solubility and dissolution kinetics in drug formulations .

Pentyl Ethylphosphonofluoridoate ()

  • Molecular Formula : C₇H₁₆FO₂P
  • CAS RN : 162085-84-7.
  • Structure: Fluorinated phosphonofluoridate with pentyl and ethyl groups.
  • Classified under Schedule 1A01 (chemical weapons precursors), highlighting regulatory distinctions .

Structural and Functional Analysis Table

Compound Molecular Formula CAS RN Key Functional Groups Counterion Applications
This compound Hypothetical: C₁₄H₂₁KO Not available Phenolic O⁻, Isooctyl K⁺ Stabilizers, catalysts
Sodium O-Isopropyl Propylphosphonothioate C₆H₁₄NaO₂PS N/A P=S, O-isopropyl Na⁺ Chemical intermediates
Octyl Isopropylphosphonate C₁₁H₂₅O₃P 108506-63-4 P=O, Octyl None Lubricants, corrosion inhibitors
Diclofenac Potassium C₁₄H₁₀Cl₂NKO₂ 15307-86-5 Carboxylate, aryl K⁺ Pharmaceuticals

Research Findings and Trends

  • Counterion Impact : Potassium salts (e.g., diclofenac potassium) generally exhibit enhanced aqueous solubility compared to sodium or neutral esters, critical for pharmaceutical and industrial applications .
  • Stability: Phosphonate esters (e.g., octyl isopropylphosphonate) show greater hydrolytic stability than phenolic salts, which may degrade under acidic or alkaline conditions .
  • Regulatory Classifications: Fluorinated phosphonates (e.g., pentyl ethylphosphonofluoridoate) are often regulated under chemical weapons conventions, whereas phenolic salts face fewer restrictions .

Biological Activity

Potassium isooctylphenolate, a compound derived from phenolic structures, has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is primarily recognized for its applications in various industries, including pharmaceuticals and agriculture. Its structure allows it to interact with biological systems, leading to a range of biological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for use in disinfectants and preservatives. The effectiveness of this compound can be attributed to its ability to disrupt microbial cell membranes.

2. Antioxidant Activity

The compound also demonstrates significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

The biological activity of this compound can be explained through its interaction with cellular components:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.
  • Enzyme Modulation : this compound can influence the activity of specific enzymes involved in metabolic pathways, further contributing to its antioxidant effects.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AntioxidantScavenges free radicals
Enzyme ModulationAffects metabolic enzyme activity

Table 2: Case Studies on Biological Effects

Case StudyFindingsReference
Topical ApplicationSkin irritation and systemic toxicity observed in phenolic compounds similar to this compound
Antioxidant StudySignificant reduction in oxidative markers in treated cells

Case Studies

Case Study 1: Phenol Toxicity

A case study involving phenolic compounds highlights the potential risks associated with exposure to similar substances. A 9-year-old girl experienced severe skin burns and systemic toxicity after exposure to a disinfectant containing phenol. This case underscores the importance of understanding the safety profiles of phenolic derivatives like this compound when used in consumer products .

Case Study 2: Antioxidant Effects

In a controlled laboratory study, this compound was tested for its antioxidant capacity. The results indicated a significant decrease in oxidative stress markers in cells treated with the compound compared to untreated controls. This finding supports its potential therapeutic application in oxidative stress-related conditions.

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